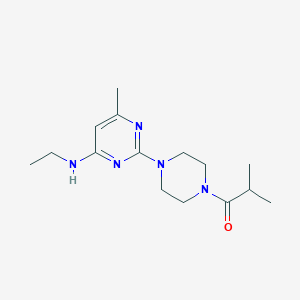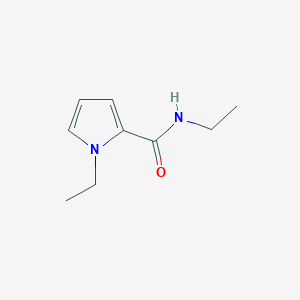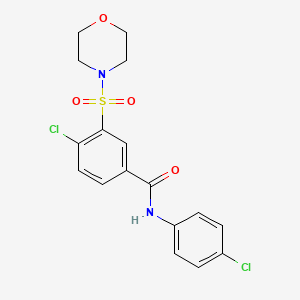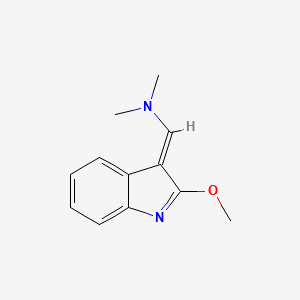
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system.
Mécanisme D'action
NAE is responsible for the activation of NEDD8, a small ubiquitin-like protein that plays a critical role in the regulation of protein degradation via the ubiquitin-proteasome system. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response. In addition, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide is its potency and specificity for NAE inhibition. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has also been shown to have off-target effects, which may limit its clinical application.
Orientations Futures
For N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide research include the development of more potent and selective NAE inhibitors, the identification of biomarkers that can predict the response to N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide treatment, and the investigation of the potential use of N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide in combination with other cancer therapies. In addition, the role of NAE in other cellular processes, such as DNA damage response and immune regulation, is an area of active research.
Méthodes De Synthèse
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide was first synthesized by Millennium Pharmaceuticals, Inc. The synthesis method involves the reaction of 3-chloro-2-methylphenylisocyanate with 2-hydroxybenzaldehyde to form the isoxazole ring, followed by the addition of a carboxamide group to the nitrogen atom of the isoxazole ring. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of NAE by N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the unfolded protein response and subsequent apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-12(18)6-4-7-13(10)19-17(22)14-9-16(23-20-14)11-5-2-3-8-15(11)21/h2-9,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLKYLLECOHLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-diphenyl-2-pyrimidinyl)amino]benzoic acid](/img/structure/B5971018.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5971025.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-methyl-4-quinolinecarboxamide](/img/structure/B5971044.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B5971058.png)
![2-[(4-methylphenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971062.png)
![(4-methoxyphenyl)[3-(trifluoromethyl)benzyl]amine](/img/structure/B5971069.png)
![4-bromo-2-{[4-(2-ethoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5971074.png)
![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2,5-difluorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971101.png)
![5-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5971102.png)
![N-methyl-N-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-(2-thienyl)ethanamine](/img/structure/B5971104.png)
